molecular formula C13H19NO3 B8258677 tert-Butyl (3-methoxy-4-methylphenyl)carbamate

tert-Butyl (3-methoxy-4-methylphenyl)carbamate

Cat. No.: B8258677
M. Wt: 237.29 g/mol
InChI Key: CYDKAVKGNZGNFI-UHFFFAOYSA-N
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Description

tert-Butyl (3-methoxy-4-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 4-positions, respectively, protected by a tert-butoxycarbonyl (Boc) group. Carbamates of this type are widely used in organic synthesis as intermediates, particularly in pharmaceuticals, due to their stability and ease of deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-(3-methoxy-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-6-7-10(8-11(9)16-5)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDKAVKGNZGNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Boc Protection Using DMAP as a Catalyst

Reaction Scheme :
3-Methoxy-4-methylaniline + Boc₂O → this compound + CO₂ + tert-BuOH

Conditions :

ParameterValueSource
SolventTetrahydrofuran (THF)
Base4-Dimethylaminopyridine (DMAP)
Temperature0°C to room temperature
Reaction Time2–4 hours
Yield75–100%

Procedure :

  • Dissolve 3-methoxy-4-methylaniline in THF.

  • Add Boc₂O (1.1–1.3 equiv) and DMAP (catalytic) at 0°C.

  • Stir for 2–4 hours, allowing CO₂ to escape.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Mechanistic Insight :
DMAP accelerates the reaction by forming a pyridinium intermediate with Boc₂O, enhancing electrophilicity at the carbonyl carbon.

Method 2: Boc Protection Using Triethylamine

Reaction Scheme :
3-Methoxy-4-methylaniline + Boc₂O → this compound + CO₂ + tert-BuOH

Conditions :

ParameterValueSource
SolventDichloromethane (DCM) or THF
BaseTriethylamine
Temperature0–20°C
Reaction Time15 hours
Yield18–100%

Procedure :

  • Combine 3-methoxy-4-methylaniline and Boc₂O in DCM or THF.

  • Add triethylamine (1.5–2.0 equiv) slowly at 0°C.

  • Stir at room temperature for 15 hours.

  • Workup with aqueous NaHCO₃, extract, and purify.

Notes :

  • Lower yields (e.g., 18%) may result from steric hindrance or competing side reactions, as observed in analogous substrates.

Reaction Conditions and Optimization

Solvent Selection

SolventAdvantagesLimitationsSource
THFHigh solubility for Boc₂O and aminesModerate polarity
DCMInert, low boiling pointLow solubility for polar bases
Ethyl AcetateCompatible with aqueous workupModerate reaction rates

Temperature and Reaction Time

TemperatureReaction TimeOutcomeSource
0°C2–4 hoursHigh yield, minimal side products
RT15 hoursModerate yield, possible side reactions

Key Finding :
Reactions at 0°C with DMAP achieve higher yields (>75%) compared to room-temperature reactions with triethylamine.

Mechanistic Insights

Boc Protection Mechanism

  • Base Activation : DMAP or triethylamine deprotonates the aniline, forming a nucleophilic amine.

  • Electrophilic Activation : Boc₂O reacts with DMAP to generate a pyridinium intermediate, enhancing electrophilicity at the carbonyl carbon.

  • Nucleophilic Attack : The amine attacks the electrophilic carbon, forming a tetrahedral intermediate.

  • Elimination : CO₂ and tert-butoxide are expelled, yielding the carbamate.

Critical Step :
The pyridinium intermediate (with DMAP) ensures rapid and selective carbamate formation, minimizing side reactions.

Challenges and Considerations

Steric Hindrance

The methoxy and methyl groups at positions 3 and 4 may sterically hinder the approach of Boc₂O, reducing reaction rates. This is evident in analogous substrates with low yields (e.g., 18% in SR16).

Side Reactions

  • Overprotection : Excess Boc₂O may lead to bis-Boc products.

  • Competing Hydrolysis : Prolonged exposure to aqueous conditions may hydrolyze the carbamate.

Mitigation :

  • Use stoichiometric Boc₂O (1.1–1.3 equiv).

  • Minimize reaction time and avoid acidic workup.

Purification and Characterization

Workup Protocol

  • Quench : Add water to the reaction mixture.

  • Extraction : Extract with ethyl acetate.

  • Washing : Wash with brine to remove polar byproducts.

  • Drying : Dry over MgSO₄ or Na₂SO₄.

  • Purification : Column chromatography (hexanes/ethyl acetate).

Characterization Data

TechniqueKey ObservationsSource
¹H NMR δ 1.38 (s, 9H, tert-butyl), δ 6.71–7.07 (aromatic protons)
Mass Spec [M+H]⁺ = 237.3 (C₁₃H₂₀NO₃)

Comparison of Methods

MethodBaseSolventYieldTimeSource
DMAP-Catalyzed DMAPTHF75–100%2–4 h
Triethylamine TriethylamineDCM/THF18–100%15 h

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-methoxy-4-methylphenyl)carbamate can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.

    Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-methoxy-4-methylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (3-methoxy-4-methylphenyl)carbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and synthetic or biological relevance.

Electron-Donating Substituents

Compounds with methoxy and methyl groups are common due to their electron-donating nature, which influences reactivity and solubility.

  • tert-Butyl (4-methoxyphenyl)carbamate (3f) :
    • Simpler structure lacking the 4-methyl group.
    • Methoxy at the 4-position may enhance solubility in polar solvents compared to the 3-methoxy analog.
  • tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate : Benzyloxy group introduces steric bulk and lipophilicity (Molecular Weight: 313.39 g/mol vs. ~237 g/mol for the target compound). The benzyl group can act as a protecting group, requiring harsher conditions (e.g., hydrogenolysis) for removal compared to methoxy.

Halogen-Substituted Analogs

Halogens (Br, I, F) alter electronic and steric profiles, impacting reactivity and binding in medicinal chemistry.

  • tert-Butyl (4-bromophenyl)carbamate :
    • Molecular Weight: 272.14 g/mol.
    • Bromine’s electron-withdrawing effect may reduce nucleophilicity of the aromatic ring compared to methoxy/methyl-substituted analogs.
  • tert-Butyl 2-fluoro-4-iodophenylcarbamate :
    • High molecular weight (564.31 g/mol) due to iodine.
    • Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility.

Complex Heterocyclic Derivatives

Carbamates fused with heterocycles often exhibit enhanced bioactivity.

  • The thiazole and pyrrolidinone moieties likely improve binding to enzymatic targets compared to simple aryl carbamates.

Nitro-Substituted Carbamates

Nitro groups increase electrophilicity and reactivity.

  • tert-Butyl (4,5-dimethoxy-2-nitrophenyl)carbamate (20) :
    • Melting Point: 168–170°C; Molecular Weight: 321.11 g/mol.
    • Nitro groups facilitate further functionalization (e.g., reduction to amines), whereas methoxy/methyl groups are typically inert under similar conditions.

Key Observations:

  • Solubility : Methoxy and methyl groups enhance solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to halogenated derivatives.
  • Reactivity : Nitro and halogen substituents enable diverse transformations (e.g., reductions, cross-couplings), whereas methoxy/methyl groups are typically inert.
  • Protection Strategies: Benzyloxy groups require harsher deprotection conditions (e.g., hydrogenolysis) compared to Boc groups, which are acid-labile.

Biological Activity

Tert-butyl (3-methoxy-4-methylphenyl)carbamate is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

Molecular Formula: C12H17NO3
Molecular Weight: 221.27 g/mol
Structural Features:

  • The compound contains a tert-butyl group, a methoxy group, and a methyl-substituted phenyl ring.
  • Its structure contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition: It has been reported to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease pathology .
  • Modulation of Neuroinflammation: The compound may reduce inflammatory markers in neuronal cells, potentially protecting against oxidative stress and neurotoxicity induced by amyloid-beta aggregates .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that this compound showed protective effects on astrocytes exposed to amyloid-beta 1-42. It improved cell viability significantly compared to untreated controls .
    • The compound inhibited the aggregation of amyloid-beta peptides by 85% at a concentration of 100 µM, indicating its potential as a therapeutic agent in Alzheimer's disease .
  • In Vivo Studies:
    • In animal models, the compound exhibited moderate protective effects against scopolamine-induced oxidative stress. It reduced malondialdehyde levels, a marker of lipid peroxidation, suggesting antioxidant properties .
    • However, no significant differences were observed in behavioral outcomes compared to established treatments like galantamine, indicating that further optimization may be necessary for clinical efficacy .

Comparative Analysis

CompoundActivityIC50/Ki ValuesRemarks
This compoundβ-secretase inhibitorIC50 = 15.4 nMModerate protective effect on astrocytes
GalantamineAcetylcholinesterase inhibitorKi = 0.17 µMEstablished treatment for Alzheimer's
Other carbamatesVaries widelyN/ADiverse applications in medicinal chemistry

Q & A

Q. What are the standard synthetic routes for tert-Butyl (3-methoxy-4-methylphenyl)carbamate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 3-methoxy-4-methylaniline and tert-butyl chloroformate. Key steps include:

  • Reaction Setup : Conducted in anhydrous dichloromethane (DCM) under nitrogen to prevent hydrolysis of the chloroformate.
  • Base Selection : Triethylamine (TEA) is used to scavenge HCl, with a molar ratio of 1:1.2 (amine:TEA).
  • Temperature Control : Maintained at 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature.
  • Purification : Crude product is isolated via liquid-liquid extraction (using water and DCM) and recrystallized from ethanol/water .

Q. How is this compound characterized for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxy and methyl groups on the phenyl ring). Key signals include tert-butyl protons (δ ~1.4 ppm) and aromatic protons (δ ~6.8–7.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 266.15).
  • FTIR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) validate functional groups .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Storage : Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption.
  • Handling : Use gloves and eye protection. Avoid inhalation; work in a fume hood with >6 air changes/hour. Electrostatic discharge precautions are critical due to flammability risks .

Advanced Research Questions

Q. How can multi-step synthesis involving this compound intermediates be optimized?

Methodological Answer: For multi-step syntheses (e.g., coupling with pyrimidines or thiazoles):

  • Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) for Sonogashira couplings, as seen in pyrrolopyrimidine derivatives .
  • Solvent Selection : Tetrahydrofuran (THF) or dimethylacetamide (DMAc) improves solubility of aromatic intermediates.
  • Temperature Gradients : Staggered heating (e.g., 80°C for nucleophilic substitution, 65°C for cyclization) minimizes decomposition .

Q. How to address low yields or purity during scale-up synthesis?

Methodological Answer:

  • Step | Action | Example

    |---|---|---|
    | Impurity Identification | Use HPLC-MS to detect byproducts (e.g., tert-butyl alcohol from hydrolysis). | Adjust reaction pH to 8–9 to stabilize intermediates . |
    | Solvent Optimization | Replace DCM with ethyl acetate for better phase separation. | Yield increased by 12% in biphenyl derivatives . |
    | Catalyst Recycling | Immobilize Pd catalysts on silica to reduce costs and metal contamination . |

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications :
    • Methoxy Group Replacement : Substitute with halogens (e.g., Cl, F) to alter electron density.
    • tert-Butyl Isosteres : Replace with cyclopropyl or adamantyl groups to assess steric effects.
  • Biological Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors .

Q. How to resolve contradictions in biological activity data across analogs?

Methodological Answer:

  • Hypothesis Testing :
    • Solubility Effects : Measure logP values (e.g., using shake-flask method) to correlate hydrophobicity with cell permeability.
    • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways.
  • Case Study : Analogs with trifluoromethyl groups showed 3x higher cytotoxicity but lower solubility than methoxy derivatives. Adjust formulations using PEG-based carriers .

Q. What experimental strategies determine the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Site-Directed Mutagenesis : Modify suspected enzyme active sites (e.g., Ser-530 in COX-2) to confirm interaction residues .

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